molecular formula C9H7NO5 B088071 2-Acetyl-6-nitrobenzoic acid CAS No. 13619-70-0

2-Acetyl-6-nitrobenzoic acid

Cat. No. B088071
CAS RN: 13619-70-0
M. Wt: 209.16 g/mol
InChI Key: VWPOICRZRFJFMA-UHFFFAOYSA-N
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Description

2-Acetyl-6-nitrobenzoic acid is an organic compound with the molecular formula C9H7NO5 . It has a molecular weight of 209.16 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 2-Acetyl-6-nitrobenzoic acid is 1S/C9H7NO5/c1-5(11)6-3-2-4-7(10(14)15)8(6)9(12)13/h2-4H,1H3,(H,12,13) . This indicates that the molecule consists of a carboxylic acid group and a nitro group in the ortho configuration .


Physical And Chemical Properties Analysis

2-Acetyl-6-nitrobenzoic acid is a powder at room temperature .

Scientific Research Applications

  • 2-Acetyl-6-nitrobenzoic acid has been utilized in the study of tissue sulfhydryl groups. A water-soluble aromatic disulfide derivative of 2-nitrobenzoic acid has shown usefulness for determining sulfhydryl groups in biological materials, including its reaction with blood (Ellman, 1959).

  • It has been used in the synthesis of 2-acetyl-6-aminobenzoic acid ester, exploring factors like solvent, catalyst, and reaction time for improving synthesis efficiency (Chen Mei-feng, 2010).

  • Alternatives to Ellman's reagent, which is derived from 2-nitrobenzoic acid, have been explored for thiol-quantification in enzyme assays, which is relevant for drug screening programs (Maeda et al., 2005).

  • Research has included the microsomal metabolism of 6-nitrobenzoic acid derivatives to understand their carcinogenic properties, with products like 6-acetoxy-benzo(a)pyrene being identified (Raha et al., 1986).

  • The solubility and mass transfer coefficient of 2-nitrobenzoic acid have been enhanced using hydrotropes like sodium acetate, indicating potential applications in industrial processes (Thenesh-Kumar et al., 2009).

  • Acetamides derived from 6-nitrobenzoic acid analogs have been synthesized for evaluating antifungal activity, showing potential in pharmaceutical applications (Bepary et al., 2021).

  • A designed inhibitor for the influenza virus neuraminidase protein based on 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid has been studied, showing the importance of such compounds in antiviral research (Jedrzejas et al., 1995).

  • The dissociation of nitrobenzoic acids in solvent mixtures has been examined for understanding solute-solvent interactions, which is important in chemical engineering and formulation design (Niazi & Ali, 1990).

Safety and Hazards

2-Acetyl-6-nitrobenzoic acid may cause serious eye damage and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Future Directions

As of now, 2-Acetyl-6-nitrobenzoic acid is primarily used for research and development . Its future directions will likely depend on the outcomes of this research.

properties

IUPAC Name

2-acetyl-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5/c1-5(11)6-3-2-4-7(10(14)15)8(6)9(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPOICRZRFJFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466511
Record name 2-Acetyl-6-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-6-nitrobenzoic acid

CAS RN

13619-70-0
Record name 2-Acetyl-6-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-acetyl-6-nitro-benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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